molecular formula C8H16O3 B14642350 Acetic acid;4-methylpent-3-en-2-ol CAS No. 54166-19-7

Acetic acid;4-methylpent-3-en-2-ol

Cat. No.: B14642350
CAS No.: 54166-19-7
M. Wt: 160.21 g/mol
InChI Key: WPNNTUHCVZYGGK-UHFFFAOYSA-N
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Description

The compound "Acetic acid;4-methylpent-3-en-2-ol" likely refers to an ester formed between acetic acid and 4-methylpent-3-en-2-ol. Structurally, this ester would be 4-methylpent-3-en-2-yl acetate, where the hydroxyl group of the alcohol reacts with the carboxylic acid group of acetic acid. The molecular formula is C₈H₁₄O₂, with a molar mass of 142.19 g/mol .

Properties

CAS No.

54166-19-7

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

acetic acid;4-methylpent-3-en-2-ol

InChI

InChI=1S/C6H12O.C2H4O2/c1-5(2)4-6(3)7;1-2(3)4/h4,6-7H,1-3H3;1H3,(H,3,4)

InChI Key

WPNNTUHCVZYGGK-UHFFFAOYSA-N

Canonical SMILES

CC(C=C(C)C)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Mesityl Oxide: One method involves the reduction of mesityl oxide using lithium aluminium hydride (LiAlH4) in dry diethyl ether.

    Transfer Hydrogenation: Another method involves the transfer hydrogenation of mesityl oxide using isopropanol (IPA) over magnesium oxide (MgO) as a catalyst.

Industrial Production Methods: The industrial production of 4-methylpent-3-en-2-ol derivatives often involves isomerization processes using specific catalysts to achieve high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), ozone (O3), and hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution Reagents: Halides (e.g., HCl, HBr), tosyl chloride (TsCl), and other nucleophiles.

Major Products Formed:

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of alkyl halides or tosylates.

Mechanism of Action

The mechanism of action of acetic acid;4-methylpent-3-en-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and reagents used . Its effects are mediated through the formation of intermediates and transition states that facilitate the desired chemical transformations.

Comparison with Similar Compounds

Notes on Contradictions and Limitations

  • Nomenclature Ambiguity: The compound’s name may conflict with IUPAC rules; structural confirmation via NMR or mass spectrometry is critical. and suggest possible isomerism (e.g., 3-methylpent-2-enyl vs. 4-methylpent-3-en-2-yl), which affects properties .
  • Limited Direct Data: Most evidence focuses on acetic acid’s role in materials science (e.g., biochar modification) rather than its esters. Extrapolation from analogous compounds is necessary.

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